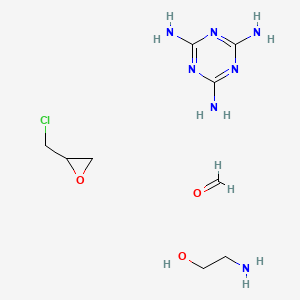
2-Aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” is a complex chemical entity with a molecular formula of C9H20ClN7O3 This compound is composed of several functional groups, including an amino group, an epoxide, an aldehyde, and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each targeting the formation of specific functional groups. One common method involves the reaction of 2-aminoethanol with 2-(chloromethyl)oxirane in the presence of a base to form an intermediate product. This intermediate is then reacted with formaldehyde and 1,3,5-triazine-2,4,6-triamine under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can react with the epoxide ring under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro compounds, while reduction of the aldehyde group can produce alcohols .
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antitumor and antimicrobial activities.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets and pathways. For example, the triazine ring can interact with enzymes and proteins, potentially inhibiting their activity. The epoxide group can form covalent bonds with nucleophilic sites in biomolecules, leading to changes in their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
The uniqueness of “2-Aminoethanol; 2-(chloromethyl)oxirane; formaldehyde; 1,3,5-triazine-2,4,6-triamine” lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. This versatility makes it a valuable compound in various fields of research and industry .
Propriétés
Numéro CAS |
49763-10-2 |
|---|---|
Formule moléculaire |
C9H20ClN7O3 |
Poids moléculaire |
309.75 g/mol |
Nom IUPAC |
2-aminoethanol;2-(chloromethyl)oxirane;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H5ClO.C3H6N6.C2H7NO.CH2O/c4-1-3-2-5-3;4-1-7-2(5)9-3(6)8-1;3-1-2-4;1-2/h3H,1-2H2;(H6,4,5,6,7,8,9);4H,1-3H2;1H2 |
Clé InChI |
VUHQCGUROOXRMC-UHFFFAOYSA-N |
SMILES canonique |
C=O.C1C(O1)CCl.C(CO)N.C1(=NC(=NC(=N1)N)N)N |
Numéros CAS associés |
49763-10-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(E)-phenyldiazenyl]phenyl}tetrahydrothiophene-3-sulfonamide 1,1-dioxide](/img/structure/B14157076.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-[(2-chlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B14157084.png)
![7-amino-5-(2,4-dichlorophenyl)-2,4-dioxo-1,3,4,5-tetrahydro-2H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B14157096.png)

![N-[3-(2-methoxyphenyl)-3-methylpentyl]-2-phenylacetamide](/img/structure/B14157107.png)
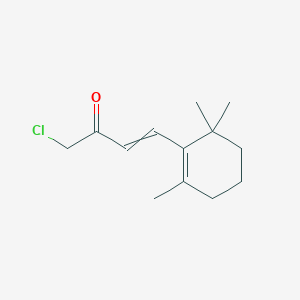
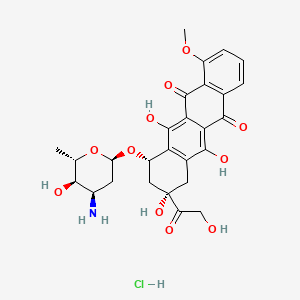
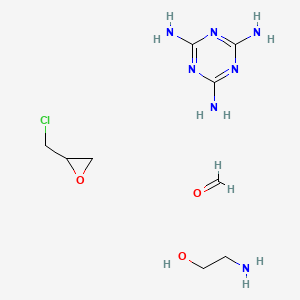
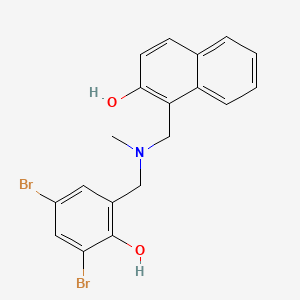
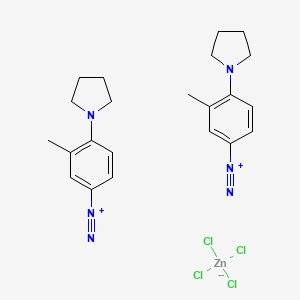
![14-(1,3-Benzodioxol-5-yl)-11-(furan-2-carbonyl)-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B14157135.png)
![26,28-Dihydroxy-25,27-dipropoxycalix[4]arene-5,17-dicarboxaldehyde (cone conformer)](/img/structure/B14157156.png)
![[1-(2-{[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl)-1H-1,2,4-triazol-4-ium-4-yl](nitro)azanide](/img/structure/B14157163.png)
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-N'-phenethyl-succinamide](/img/structure/B14157173.png)
